N-Adamantan-2-Yl-1-Ethyl-D-Prolinamide

Description

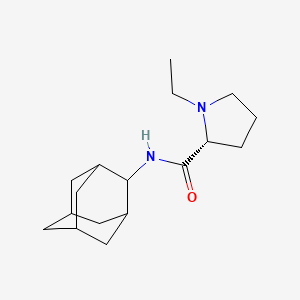

N-Adamantan-2-Yl-1-Ethyl-D-Prolinamide (PF-877423, C₁₇H₂₈N₂O) is a structurally unique adamantane-derived compound featuring a D-prolinamide moiety substituted with an ethyl group at the 1-position and an adamantyl group at the 2-position . Its stereochemistry and rigid adamantane framework contribute to high binding specificity, particularly as an inhibitor of corticosterone 11-beta-dehydrogenase isozyme 1 (11β-HSD1), a therapeutic target for metabolic disorders like type-2 diabetes . The compound’s three-dimensional structure, confirmed via X-ray crystallography, highlights its conformational rigidity, which enhances metabolic stability and blood-brain barrier penetration, making it relevant for neurological applications .

Properties

Molecular Formula |

C17H28N2O |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(2R)-N-(2-adamantyl)-1-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H28N2O/c1-2-19-5-3-4-15(19)17(20)18-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,2-10H2,1H3,(H,18,20)/t11?,12?,13?,14?,15-,16?/m1/s1 |

InChI Key |

UJRJQNDIYCDCNX-BAPHQMLMSA-N |

Isomeric SMILES |

CCN1CCC[C@@H]1C(=O)NC2C3CC4CC(C3)CC2C4 |

Canonical SMILES |

CCN1CCCC1C(=O)NC2C3CC4CC(C3)CC2C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-877423 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of PF-877423 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions: PF-877423 undergoes various chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of ketones or aldehydes to alcohols.

Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of PF-877423 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

PF-877423 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the role of 11β-HSD1 in various biochemical pathways.

Biology: Investigated for its effects on cellular processes related to glucocorticoid metabolism.

Medicine: Potential therapeutic agent for treating metabolic syndrome, obesity, and type 2 diabetes.

Industry: Utilized in the development of new drugs targeting 11β-HSD1

Mechanism of Action

PF-877423 exerts its effects by selectively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol within tissues, thereby reducing the local effects of glucocorticoids. The molecular targets include the active site of 11β-HSD1, where PF-877423 binds and blocks its activity. This action leads to decreased glucocorticoid levels in tissues, which can help alleviate symptoms of metabolic syndrome and related conditions .

Comparison with Similar Compounds

Adamantane Substitution Position

- 2-Adamantyl vs. 1-Adamantyl: The 2-adamantyl group in PF-877423 introduces distinct steric and electronic effects compared to 1-adamantyl derivatives.

- Impact on Bioactivity : 1-Adamantyl compounds often exhibit broader but less selective biological activity, as seen in indole-oxoacetamide derivatives , whereas PF-877423’s 2-adamantyl group enhances enzyme inhibition specificity .

Functional Group Variations

- Prolinamide vs. Linear Amides/Thioamides: The D-prolinamide moiety in PF-877423 provides conformational rigidity, improving binding to 11β-HSD1 compared to flexible amides like N-(Adamantan-1-yl)-2-aminobenzamide . Thioamide derivatives (e.g., tetrahydroisoquinoline-carbothioamide ) exhibit altered pharmacokinetics due to sulfur’s electronegativity and metabolic stability.

- Chloroacetamide vs. Prolinamide: The chloroacetamide group in N-(Adamantan-1-yl)-2-chloroacetamide confers electrophilic reactivity, making it a precursor for antituberculosis agents, while PF-877423’s prolinamide supports non-covalent enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.